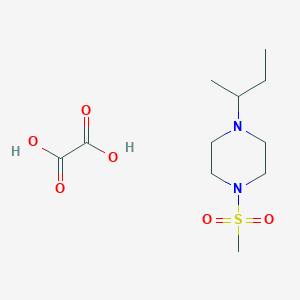![molecular formula C21H24N2O3 B5226025 N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5226025.png)
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide, also known as CXCR7 antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide acts as a competitive antagonist of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide, which inhibits the binding of chemokines to the receptor. This, in turn, blocks downstream signaling pathways that are involved in cancer progression, angiogenesis, and inflammation. The inhibition of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide by N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide inhibits the migration and invasion of cancer cells, induces apoptosis, and inhibits cell proliferation. In vivo studies have also shown that N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide inhibits tumor growth and angiogenesis in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide has several advantages for lab experiments. It is a highly potent and selective N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide antagonist, which allows for precise targeting of the receptor. It also has low toxicity and is well-tolerated in animal models. However, the main limitation of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide. One potential direction is the investigation of its efficacy in combination with other anticancer agents. Another direction is the development of more water-soluble analogs of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide to improve its bioavailability. Finally, the potential use of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide in other diseases, such as inflammatory disorders, should also be explored.
Conclusion:
In conclusion, N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide is a promising N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide antagonist that has potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide are needed to fully realize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with N-(2-aminophenyl)cyclohexanecarboxamide in the presence of triethylamine. This reaction produces N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide in high yield and purity.
Applications De Recherche Scientifique
N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It acts as a N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide antagonist, which is a chemokine receptor that is involved in various physiological processes, including inflammation, angiogenesis, and cancer progression. N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide is overexpressed in several types of cancer, including breast, lung, and prostate cancer. Therefore, N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide antagonists such as N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide have been investigated as potential anticancer agents.
Propriétés
IUPAC Name |
N-[2-(cyclohexanecarbonylamino)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-17-13-11-16(12-14-17)21(25)23-19-10-6-5-9-18(19)22-20(24)15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZYTOUYYLJZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{3-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B5225942.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B5225952.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225959.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5225966.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5225972.png)


![ethyl 4-{[2-(4-chlorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5225987.png)
![2-(benzylthio)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5225988.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B5225990.png)
![N-(2-furylmethyl)-2-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzamide](/img/structure/B5226037.png)
![N-(2-methoxy-1-methylethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B5226040.png)
![5'-benzyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5226047.png)
![N-(4-ethoxybenzyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B5226055.png)